2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid
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Overview
Description
2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of an amino group at the 2-position, a nitro group at the 7-position, and a sulfonic acid group at the 5-position of the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the nitration of 2-aminophenol followed by sulfonation. The reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: Similar structure but lacks the benzoxazole ring.
2-Amino-7-nitrobenzoxazole: Similar but without the sulfonic acid group.
5-Nitrobenzoxazole: Lacks the amino and sulfonic acid groups.
Uniqueness
2-Amino-7-nitro-1,3-benzoxazole-5-sulfonic acid is unique due to the presence of all three functional groups (amino, nitro, and sulfonic acid) on the benzoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-7-nitro-1,3-benzoxazole-5-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6S/c8-7-9-4-1-3(17(13,14)15)2-5(10(11)12)6(4)16-7/h1-2H,(H2,8,9)(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJYOPBQYDHTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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